Molecular Weight Advantage: 61 Da Lower Than the 4-(2-Fluorophenyl)piperazine Analog
The target compound (MW 309.37) is 61.06 Da lighter than the closest commercially available analog, 6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one (MW 370.43). In lead optimization, a 61 Da reduction often correlates with improved passive membrane permeability, as described by Lipinski's Rule of Five (MW <500). [1] This lower MW also provides additional room for downstream derivatization without exceeding drug-like thresholds.
| Evidence Dimension | Molecular weight (Da) |
|---|---|
| Target Compound Data | 309.37 |
| Comparator Or Baseline | 6-(4-(2-Fluorophenyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one: 370.43 |
| Quantified Difference | -61.06 Da (target is 16.5% lighter) |
| Conditions | Calculated from molecular formulas: C₁₈H₁₉N₃O₂ vs C₂₀H₂₃FN₄O₂. |
Why This Matters
A lower MW increases the probability of oral bioavailability and CNS penetration, making the compound a more versatile starting point for hit-to-lead campaigns.
- [1] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 23, 3–25 (1997). View Source
